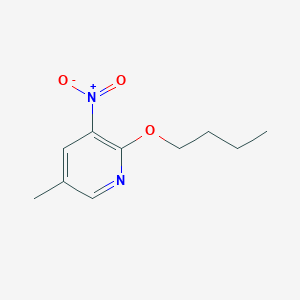

2-Butoxy-5-methyl-3-nitropyridine

Description

Properties

IUPAC Name |

2-butoxy-5-methyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-3-4-5-15-10-9(12(13)14)6-8(2)7-11-10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTKBEYAJQHGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=N1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications:

2-Butoxy-5-methyl-3-nitropyridine has been investigated for its potential use in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Antimicrobial Activity: Research has indicated that derivatives of nitropyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) .

Synthetic Chemistry

Reagent in Organic Synthesis:

The compound is utilized as a reagent in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating various derivatives.

| Application | Description |

|---|---|

| Peptide Synthesis | Used in the synthesis of peptide bonds through active esters formation. |

| Heterocyclic Compounds | Acts as a precursor for synthesizing heterocyclic compounds with potential bioactivity. |

Case Studies

Case Study 1: Antimycobacterial Activity

A study evaluating a series of nitro derivatives, including this compound, found that certain modifications enhanced their potency against Mtb. The structure-activity relationship (SAR) highlighted that specific substituents significantly influenced antimicrobial efficacy .

Case Study 2: Synthesis of Novel Compounds

Research focused on synthesizing novel pyridine derivatives demonstrated that this compound could be transformed into more complex structures through various chemical reactions, showcasing its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism by which 2-butoxy-5-methyl-3-nitropyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-butoxy-5-methyl-3-nitropyridine, a comparative analysis with analogous pyridine derivatives is provided below. Key parameters include substituent positions, functional groups, physicochemical properties, and reactivity.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The nitro group at the 3-position (vs. 5-position in 2-methoxy-3-methyl-5-nitropyridine) significantly alters electronic density, affecting electrophilic substitution patterns.

- Alkoxy Chain Length: The butoxy group in the target compound provides greater steric bulk and lipophilicity compared to methoxy analogues, enhancing solubility in nonpolar solvents .

- Chlorinated Derivatives : Chlorine substituents (e.g., 5-chloro-2-hydroxy-3-nitropyridine) increase electrophilicity but introduce safety hazards (e.g., toxicity ).

Physicochemical Properties

Biological Activity

2-Butoxy-5-methyl-3-nitropyridine is a nitropyridine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 226.24 g/mol. The compound features a pyridine ring with the following substituents:

- Butoxy group at the 2-position

- Methyl group at the 5-position

- Nitro group at the 3-position

This unique arrangement contributes to its reactivity and biological profile, particularly due to the electron-withdrawing nature of the nitro group, which influences various interactions within biological systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of nitropyridines, including this compound, possess antimicrobial properties against various bacterial strains. For instance, compounds in this class have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported in the micromolar range .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 30 |

This suggests potential applications in developing new antibacterial agents.

2. Antitubercular Activity

The presence of the nitro group in similar compounds has been linked to significant antitubercular activity. For example, related nitropyridines have shown MIC values as low as 0.78 µM against Mycobacterium tuberculosis, indicating that the structural features of this compound may also confer similar properties .

3. Anti-inflammatory Effects

Nitro-containing compounds have been studied for their anti-inflammatory properties. Research indicates that they can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting a potential role in treating inflammatory diseases . The specific mechanisms through which these compounds exert their effects are still under investigation.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural characteristics:

- Electron-withdrawing nitro group enhances lipophilicity, facilitating better membrane interaction.

- Substituents such as butoxy and methyl groups influence solubility and reactivity with biological targets.

Research focusing on structure-activity relationships (SAR) has identified key features that contribute to its biological efficacy, emphasizing the importance of the nitro moiety in modulating interactions with biomolecules .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of nitropyridines:

- Antibacterial Study : A comparative analysis of different nitropyridine derivatives revealed that modifications at specific positions significantly affected their antibacterial potency. For instance, compounds with a nitro group at position C4 exhibited enhanced activity compared to those lacking this feature .

- Antitubercular Research : Another study demonstrated that replacing the nitro group with other electron-withdrawing groups resulted in a marked decrease in activity against M. tuberculosis, underscoring the critical role of this functional group in maintaining efficacy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Butoxy-5-methyl-3-nitropyridine in laboratory settings?

- Methodological Answer : Use self-contained breathing apparatus (SCBA), impervious gloves, and full protective gear to avoid inhalation or skin contact. Thermal decomposition releases toxic gases (e.g., CO, NOx), so conduct reactions in fume hoods with proper ventilation. For spills, avoid dispersal of dust and use inert absorbents. Follow protocols for corrosive substances, including immediate washing with soap/water upon exposure .

Q. How can researchers optimize the synthesis of this compound via nucleophilic substitution?

- Methodological Answer : Target the nitro group at the 3-position for selective substitution. Use polar aprotic solvents (e.g., DMF) with a strong base (e.g., NaH) to deprotonate the butanol nucleophile. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel with a gradient eluent (e.g., hexane/ethyl acetate). Confirm purity via melting point analysis and NMR spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use H and C NMR to identify the butoxy chain (δ 0.8–1.7 ppm for CH/CH) and aromatic protons (δ 8.5–9.0 ppm for nitropyridine). IR spectroscopy can confirm nitro (1520–1350 cm) and ether (1100–1250 cm) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to model electron density and frontier molecular orbitals. The nitro group’s electron-withdrawing effect stabilizes the pyridine ring, while the butoxy group’s steric hindrance may slow nucleophilic attack at the 3-position. Validate computational results against experimental kinetic data .

Q. What experimental design considerations are critical for analyzing thermal stability and decomposition products of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to identify decomposition thresholds (e.g., 150–200°C). Couple with GC-MS to detect volatile byproducts (e.g., NOx, CO). Control heating rates (5–10°C/min) to avoid rapid degradation. Compare results with DFT-predicted bond dissociation energies .

Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., hexane, DCM, DMSO) using gravimetric or UV-Vis methods. Account for temperature effects (e.g., 25°C vs. 60°C) and potential solvent interactions (e.g., hydrogen bonding with nitro groups). Cross-validate with Hansen solubility parameters and computational solvation free energy models .

Q. What strategies mitigate side reactions during functionalization of the nitropyridine core?

- Methodological Answer : Protect reactive sites (e.g., methyl group at 5-position) via temporary blocking groups (e.g., silyl ethers). Use catalytic hydrogenation with Pd/C under controlled H pressure to reduce nitro to amine selectively. Monitor pH in aqueous reactions to prevent acid/base-mediated hydrolysis of the butoxy group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for butoxy-group introduction?

- Methodological Answer : Compare solvent purity (e.g., anhydrous vs. wet DMF), stoichiometry of base (NaH vs. KCO), and reaction time/temperature. Replicate conditions with inline IR to track intermediate formation. Perform kinetic studies to identify rate-limiting steps (e.g., deprotonation vs. nucleophilic attack) .

Q. Why do computational models sometimes fail to predict the regioselectivity of nitropyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.